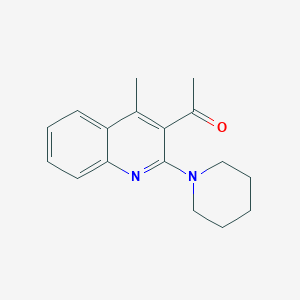1-(4-Methyl-2-piperidino-3-quinolinyl)-1-ethanone
CAS No.: 339106-19-3
Cat. No.: VC6921647
Molecular Formula: C17H20N2O
Molecular Weight: 268.36
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 339106-19-3 |
|---|---|
| Molecular Formula | C17H20N2O |
| Molecular Weight | 268.36 |
| IUPAC Name | 1-(4-methyl-2-piperidin-1-ylquinolin-3-yl)ethanone |
| Standard InChI | InChI=1S/C17H20N2O/c1-12-14-8-4-5-9-15(14)18-17(16(12)13(2)20)19-10-6-3-7-11-19/h4-5,8-9H,3,6-7,10-11H2,1-2H3 |
| Standard InChI Key | DBNPQKBTWCBPEZ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NC2=CC=CC=C12)N3CCCCC3)C(=O)C |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Substituent Configuration
The systematic name 1-(4-Methyl-2-piperidino-3-quinolinyl)-1-ethanone delineates a quinoline scaffold substituted at three positions:
-
Position 2: A piperidino group (piperidin-1-yl), a six-membered saturated ring containing one nitrogen atom.
-
Position 3: An ethanone (acetyl) group bonded directly to the quinoline nucleus.
-
Position 4: A methyl group.
The molecular formula is inferred as C₁₇H₂₀N₂O, with a molecular weight of 268.35 g/mol based on analogous compounds . The piperidino group introduces steric bulk and basicity, while the acetyl moiety may influence electronic properties and hydrogen-bonding capacity.
Comparative Physicochemical Properties
While exact data for the target compound are unavailable, related ethanone-substituted quinolines offer approximate benchmarks:
The higher molecular weight and steric demands of the piperidino group in the target compound suggest increased hydrophobicity compared to simpler derivatives .
Synthetic Methodologies
Friedländer Quinoline Synthesis
The solvent-free Friedländer reaction using poly(phosphoric acid (PPA) as a catalyst, as demonstrated for 1-(4-phenylquinolin-2-yl)propan-1-one , provides a plausible route. This method involves condensing 2-aminobenzophenone derivatives with cyclic ketones:
-
Reactants: A substituted 2-aminobenzaldehyde derivative and a diketone (e.g., pentane-2,4-dione).
-
Conditions: Heating at 90°C under solvent-free conditions with PPA .
-
Mechanism: Acid-catalyzed cyclodehydration forming the quinoline core.
For the target compound, introducing the piperidino group may require pre-functionalization of the starting material or post-synthetic modification via nucleophilic aromatic substitution.
Post-Synthetic Modifications
-
Piperidino Introduction: Treating a halogenated quinoline precursor (e.g., 2-chloro-4-methyl-3-acetylquinoline) with piperidine under basic conditions.
-
Acetylation: Direct acetylation at position 3 using acetic anhydride in the presence of Lewis acids.
Spectroscopic and Computational Insights
Vibrational Spectroscopy
The acetyl carbonyl stretch in analogous compounds appears near 1697 cm⁻¹ in FT-IR spectra , a region characteristic of ketones. The piperidino group’s N–H stretch (if protonated) would overlap with aliphatic C–H stretches (~2800–3000 cm⁻¹).
Nuclear Magnetic Resonance (NMR)
-
¹H NMR: Expected signals include:
-
Quinoline aromatic protons: δ 7.5–8.5 ppm (multiplet).
-
Piperidino protons: δ 1.4–2.8 ppm (multiplet for CH₂ groups).
-
Acetyl methyl: δ 2.6–3.0 ppm (singlet).
-
-
¹³C NMR: The acetyl carbonyl carbon should resonate near δ 200–210 ppm .
Density Functional Theory (DFT) Predictions
Computational studies on similar quinolines suggest:
-
Frontier Molecular Orbitals (FMOs): The highest occupied molecular orbital (HOMO) localizes on the quinoline π-system, while the lowest unoccupied molecular orbital (LUMO) involves the acetyl group.
-
Molecular Electrostatic Potential (MEP): Electron-deficient regions near the acetyl group may drive nucleophilic interactions.
Crystallographic and Supramolecular Behavior
Crystal Packing Analogues
In the methanol solvate of a related piperidino-quinoline derivative, centrosymmetric molecules form supramolecular chains via O–H⋯O and C–H⋯O hydrogen bonds . For the target compound, similar intermolecular interactions could arise between acetyl carbonyls and piperidino N–H groups, influencing solubility and crystallinity.
Predicted Unit Cell Parameters
Based on isostructural compounds , the crystal system is likely monoclinic with space group P2₁/c. Key parameters might include:
-
a-axis: ~10–12 Å (chain direction via hydrogen bonding).
-
b-axis: ~7–9 Å.
-
c-axis: ~15–18 Å (layer stacking).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume